Benzyl Piperidin-4-ylcarbamate Hydrochloride Benzyl Piperidin-4-ylcarbamate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 207296-89-7
VCID: VC0028573
InChI: InChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
SMILES: C1CNCCC1NC(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.757

Benzyl Piperidin-4-ylcarbamate Hydrochloride

CAS No.: 207296-89-7

Cat. No.: VC0028573

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.757

* For research use only. Not for human or veterinary use.

Benzyl Piperidin-4-ylcarbamate Hydrochloride - 207296-89-7

Specification

CAS No. 207296-89-7
Molecular Formula C13H19ClN2O2
Molecular Weight 270.757
IUPAC Name benzyl N-piperidin-4-ylcarbamate;hydrochloride
Standard InChI InChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
Standard InChI Key PRLHASMXVOZART-UHFFFAOYSA-N
SMILES C1CNCCC1NC(=O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Nomenclature

Benzyl Piperidin-4-ylcarbamate Hydrochloride, also known as 4-Benzyloxycarbonylaminopiperidine Hydrochloride, is a chemical compound identified by the CAS registry number 207296-89-7 . This compound belongs to the chemical class of carbamates with a piperidine heterocyclic structure. The compound has several synonyms that appear in scientific literature and commercial catalogs:

Synonyms and Alternative Names

SynonymSource
Benzyl Piperidin-4-ylcarbamate HydrochloridePrimary name
4-BENZYLOXYCARBONYLAMINOPIPERIDINE HYDROCHLORIDEAlternative name
4-(Cbz-amino)piperidine HydrochlorideAlternative name
4-Cbz-aminopiperidine HydrochlorideAlternative name

The parent compound (non-hydrochloride form) is identified as 4-Cbz-aminopiperidine with CAS number 182223-54-7 . The "Cbz" designation in some of these names refers to the benzyloxycarbonyl protecting group, commonly used in organic synthesis and peptide chemistry.

Structural Representation

The molecular structure consists of a piperidine ring with a carbamate group attached at the 4-position, where the carbamate links to a benzyl group. The hydrochloride salt form includes a chloride counterion associated with the protonated nitrogen of the piperidine ring. This salt formation significantly affects the compound's physical properties and handling characteristics.

Physical and Chemical Properties

Benzyl Piperidin-4-ylcarbamate Hydrochloride possesses distinct physical and chemical properties that determine its behavior in various experimental contexts. These properties are crucial for researchers planning to use this compound in their work.

Basic Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉ClN₂O₂
Molecular Weight270.755 g/mol
Physical StateSolid powder
AppearanceWhite solid (parent compound)
Purity (Commercial)≥98% (typical)

Structural Identifiers

The compound can be identified using various chemical notation systems:

IdentifierValueSource
SMILESc1ccc(cc1)COC(=O)NC2CCNCC2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
InChIKeyPRLHASMXVOZART-UHFFFAOYSA-N
MDL NumberMFCD11101364
PropertyValueSource
SolubilitySoluble in DMSO
Storage Recommendation-20°C for 3 years
Shipping ConditionAmbient temperature

The parent compound (non-hydrochloride form) is reported to be soluble in dichloromethane , while the hydrochloride salt's greater polarity makes it soluble in more polar solvents like DMSO.

Chemical Relationships and Structural Analogues

Benzyl Piperidin-4-ylcarbamate Hydrochloride is structurally related to several compounds that share similar chemical features. Understanding these relationships helps contextualize its chemical behavior and potential applications.

Parent Compound

The parent compound, Benzyl Piperidin-4-ylcarbamate (without the hydrochloride), has its own set of distinct properties:

PropertyValueSource
CAS Number182223-54-7
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
Density1.13±0.1 g/cm³ (Predicted)
Boiling Point396.3±41.0°C (Predicted)
Flash Point193.5°C
AppearanceWhite solid

Related Derivatives

A notable structural analogue is Benzyl methyl(piperidin-4-yl)carbamate, which differs by the addition of a methyl group on the nitrogen of the carbamate:

PropertyValueSource
CAS Number553672-39-2
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
IUPAC Namebenzyl N-methyl-N-piperidin-4-ylcarbamate

The methylated derivative introduces different chemical properties due to the blocked N-H of the carbamate group, potentially altering its reactivity and biological interactions.

Storage ParameterRecommendationSource
Temperature-20°C
Shelf Life3 years (under recommended conditions)
Parent Compound StorageUnder inert gas (nitrogen or argon) at 2-8°C
Hazard StatementCodeSource
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Safety precautions recommended for handling include:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)

  • For the parent compound: Avoid contact with skin and eyes (24/25)

ParameterTypical ValueSource
FormulationSolid powder
Purity≥98%
PackagingBulk (specific details upon inquiry)
DocumentationCertificate of Analysis, Safety Data Sheet

Custom Synthesis Options

American Elements indicates that related compounds can be produced to customer specifications, including various purity grades:

  • High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)

  • Specific grades including Military Specification (Mil Spec), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades

Similar custom synthesis options may be available for Benzyl Piperidin-4-ylcarbamate Hydrochloride from specialty chemical manufacturers.

Chemical Reactivity and Transformations

While specific reactivity data for Benzyl Piperidin-4-ylcarbamate Hydrochloride is limited in the provided search results, its chemical structure suggests predictable reaction patterns.

Key Reactive Sites

The compound contains several potential sites for chemical transformations:

  • The Cbz (benzyloxycarbonyl) protecting group, which can be cleaved by catalytic hydrogenation

  • The secondary amine of the piperidine ring, which can participate in various substitution reactions once deprotected

  • The carbamate functionality, which exhibits specific reactivity patterns under acidic or basic conditions

Predicted Chemical Behavior

Based on the structure, the compound would be expected to:

  • Undergo hydrogenolysis to remove the Cbz group under mild conditions

  • Exhibit basic properties due to the piperidine nitrogen

  • Demonstrate stability under neutral and mildly acidic conditions

  • Potentially undergo hydrolysis of the carbamate linkage under strongly acidic or basic conditions

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